Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ethyl 4-(3-pyridinyl)-2-quinolinecarboxylate , belongs to the class of 4-hydroxy-2-quinolones. These compounds have garnered attention due to their pharmaceutical and biological activities, making them valuable in drug research and development . Let’s explore further!
Preparation Methods
Synthetic Routes::
Method A (Malonic Acid Equivalents): Historically, the synthesis of 4-hydroxy-2-quinolones involved reacting anilines with malonic acid equivalents. This method is straightforward and yields the desired compound.
Method B (Anthranilic Acid Derivatives): Another approach is using anthranilic acid derivatives as starting materials. This method provides an alternative route.
Methods C and D: These methods involve hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines, respectively.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents on the quinoline ring can be modified. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major products formed depend on reaction conditions and substituents. These derivatives may exhibit unique biological activities.
Scientific Research Applications
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate stands out due to its unique structure. Similar compounds include other 4-hydroxy-2-quinolones and related heterocycles.
Biological Activity
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include a quinoline moiety linked to a pyridine ring and an ethyl benzoate group. The compound's IUPAC name reflects its complex structure, which is crucial for its biological activity.
Structural Formula
The structural representation of the compound can be depicted as follows:
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing quinoline and pyridine structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results demonstrated that certain derivatives could effectively induce cell cycle arrest and apoptosis through mechanisms involving p21 upregulation and inhibition of the epidermal growth factor receptor (EGFR) signaling pathway .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 39 | EGFR Inhibition |
Compound B | H1975 (Lung) | 48 | Apoptosis Induction |
Antiviral Activity
Emerging research has also highlighted the antiviral potential of compounds related to this compound. A recent investigation into benzothiazolyl-pyridine hybrids demonstrated their efficacy against H5N1 and SARS-CoV-2 viruses, suggesting that similar structural motifs may confer antiviral properties .
Case Study: Antiviral Efficacy
In vitro studies assessed the antiviral activity of various compounds against SARS-CoV-2. The findings indicated that specific hybrids exhibited superior inhibition rates compared to standard antiviral agents.
Compound | Virus Target | IC50 (µM) | Selectivity Index |
---|---|---|---|
Hybrid A | SARS-CoV-2 | 25 | >10 |
Hybrid B | H5N1 | 15 | >12 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication.
- Cell Signaling Modulation : These compounds can modulate critical signaling pathways, leading to altered cellular responses such as apoptosis or differentiation.
- DNA Interaction : Some studies suggest that related compounds may interact with DNA gyrase, disrupting essential processes in rapidly dividing cells .
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 4-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H19N3O3/c1-2-30-24(29)16-9-11-18(12-10-16)26-23(28)20-14-22(17-6-5-13-25-15-17)27-21-8-4-3-7-19(20)21/h3-15H,2H2,1H3,(H,26,28) |
InChI Key |
WHBNMISFISCEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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